2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate
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Overview
Description
2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate is an organic compound that belongs to the class of pyridine carboxylates. This compound is characterized by the presence of a pyridine ring substituted with a carboxylate group and two methoxyethoxy groups. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate typically involves the esterification of 2-(2-methoxyethoxy)pyridine-4-carboxylic acid with 2-methoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxyethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl acetate: Similar in structure but with an acetate group instead of a pyridine ring.
2-Methoxyethyl isothiocyanate: Contains an isothiocyanate group instead of a carboxylate group.
2-Methoxyethyl piperidine hydrochloride: Features a piperidine ring instead of a pyridine ring.
Uniqueness
2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate is unique due to its combination of a pyridine ring with methoxyethoxy and carboxylate groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with methoxyethyl and ethoxy groups, which may influence its solubility and interaction with biological targets. Understanding the chemical structure is crucial for predicting its biological behavior.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways or as a modulator of receptor activity, although detailed mechanistic studies are still required.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, methoxyphenol derivatives have been shown to scavenge free radicals effectively, which suggests that this compound may possess similar capabilities .
Anti-inflammatory Potential
Compounds related to this structure have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammation and pain pathways. The inhibition of COX-2 could lead to reduced inflammation and pain relief in various conditions .
Antimicrobial Properties
There is emerging evidence that pyridine derivatives can exhibit antimicrobial activity against resistant bacterial strains. Studies focusing on similar compounds have shown effectiveness against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .
Case Studies
- Antioxidant Efficacy : A study assessing the antioxidant activity of methoxyphenols found that structural modifications significantly influenced their capacity to neutralize free radicals. This information can be extrapolated to predict similar behavior in this compound .
- Anti-inflammatory Activity : In vitro studies demonstrated that certain pyridine derivatives effectively inhibited COX-2 activity, leading to reduced prostaglandin synthesis. This mechanism supports the hypothesis that this compound may also exert anti-inflammatory effects .
- Antimicrobial Studies : Research on related compounds has shown promising results against various ESKAPE pathogens, indicating a potential role for this compound in addressing antibiotic resistance .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-15-5-7-17-11-9-10(3-4-13-11)12(14)18-8-6-16-2/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSNJCYRWXUDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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